molecular formula C15H11ClN2O2 B3020433 (2E)-N-(2-chlorophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide CAS No. 327075-19-4

(2E)-N-(2-chlorophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide

Cat. No.: B3020433
CAS No.: 327075-19-4
M. Wt: 286.72
InChI Key: GKYJZYXCKGAMSS-DHZHZOJOSA-N
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Description

(2E)-N-(2-chlorophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated with a double bond. This compound features a cyano group, a chlorophenyl group, and a methylfuran moiety, making it a molecule of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2-chlorophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide typically involves the following steps:

    Formation of the Enamide Backbone: The initial step involves the formation of the enamide backbone through a condensation reaction between an appropriate amine and an α,β-unsaturated carbonyl compound.

    Introduction of Functional Groups: The cyano group can be introduced via a nucleophilic substitution reaction, while the chlorophenyl and methylfuran groups can be incorporated through electrophilic aromatic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing batch reactors to control the reaction conditions precisely.

    Continuous Flow Synthesis: Employing continuous flow reactors for large-scale production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2-chlorophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: Reagents like sodium methoxide (NaOCH₃) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-(2-chlorophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide is used as a building block for synthesizing more complex molecules. It serves as a precursor in various organic synthesis reactions.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects, including its ability to interact with specific biological targets.

Industry

In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-N-(2-chlorophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group and the chlorophenyl moiety may play crucial roles in binding to enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(2-chlorophenyl)-2-cyano-3-(5-methylthiophene-2-yl)prop-2-enamide: Similar structure but with a thiophene ring instead of a furan ring.

    (2E)-N-(2-bromophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

Uniqueness

(2E)-N-(2-chlorophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(E)-N-(2-chlorophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c1-10-6-7-12(20-10)8-11(9-17)15(19)18-14-5-3-2-4-13(14)16/h2-8H,1H3,(H,18,19)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYJZYXCKGAMSS-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C(C#N)C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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